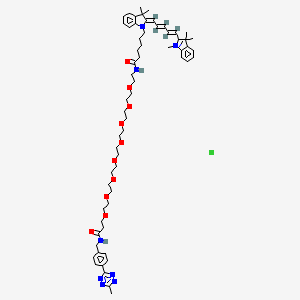
A2AR/A2BR antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A2AR/A2BR antagonist 1 is a dual antagonist targeting the adenosine A2A and A2B receptors. These receptors are part of the adenosine receptor family, which plays a crucial role in various physiological processes, including immune response modulation and inflammation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A2AR/A2BR antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the A2A and A2B receptors .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: A2AR/A2BR antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often evaluated for their efficacy in preclinical and clinical studies .
科学研究应用
A2AR/A2BR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study adenosine receptor signaling pathways and their role in various physiological processes.
Biology: It is employed in research to understand the mechanisms of immune modulation and inflammation.
Medicine: this compound is being investigated for its potential in cancer immunotherapy, where it aims to enhance the immune system’s ability to target and destroy cancer cells.
Industry: The compound is explored for its potential in developing new therapeutic agents for various diseases, including cancer and inflammatory disorders .
作用机制
A2AR/A2BR antagonist 1 exerts its effects by binding to the adenosine A2A and A2B receptors, thereby blocking the action of adenosine. Adenosine is known to suppress immune responses by increasing intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of cAMP response element-binding protein. By antagonizing these receptors, this compound prevents the immunosuppressive effects of adenosine, thereby enhancing the immune system’s ability to target and eliminate cancer cells .
相似化合物的比较
DZD2269: A potent and selective A2A receptor antagonist that blocks adenosine-mediated immunosuppression.
SCH58261: Another A2A receptor antagonist known for its ability to enhance immune responses in the tumor microenvironment
Uniqueness: A2AR/A2BR antagonist 1 is unique in its dual antagonistic properties, targeting both A2A and A2B receptors. This dual action provides a broader spectrum of activity compared to selective A2A receptor antagonists, making it a promising candidate for cancer immunotherapy. The ability to block both receptors enhances its efficacy in overcoming adenosine-mediated immunosuppression in the tumor microenvironment .
属性
分子式 |
C24H17N9 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
3-[[4-[2-amino-6-(3-cyano-2-methylphenyl)pyrimidin-4-yl]triazol-1-yl]methyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C24H17N9/c1-14-16(10-26)3-2-4-18(14)21-8-22(30-24(27)29-21)23-13-33(32-31-23)12-17-11-28-20-6-5-15(9-25)7-19(17)20/h2-8,11,13,28H,12H2,1H3,(H2,27,29,30) |
InChI 键 |
VZXSLMMZUNIHCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=CNC5=C4C=C(C=C5)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



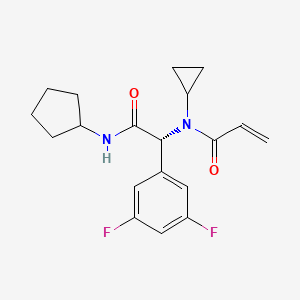
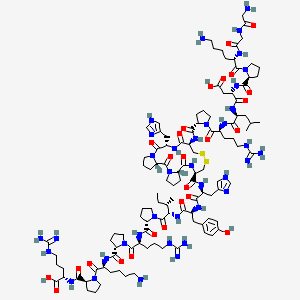
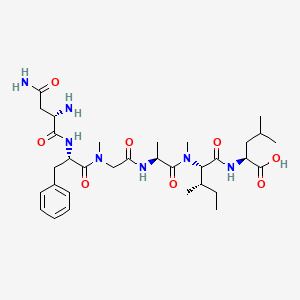
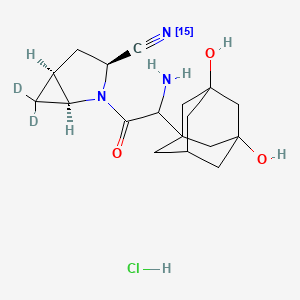
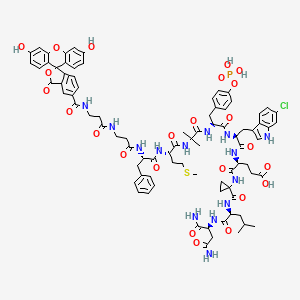
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
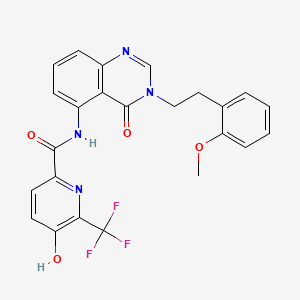
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)

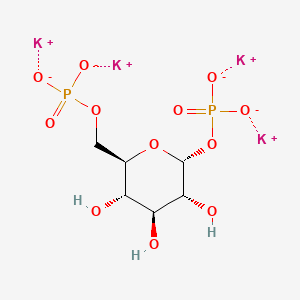
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
